

Technical Support Center: Myosin Modulator 2 (MYOM2)

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Compound of Interest

Compound Name: Myosin modulator 2

Cat. No.: B12369303

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Myosin modulator 2** (MYOM2), also known as myomesin-2 or M-protein.

Frequently Asked Questions (FAQs)

Q1: What is **Myosin modulator 2** (MYOM2)?

Myosin modulator 2 (MYOM2) is a 165 kDa protein that is a key structural component of the M-band in the sarcomeres of cardiac and fast skeletal muscles.^[1] It plays a crucial role in stabilizing the thick filaments (myosin) and linking them to the giant protein titin, thereby maintaining the structural integrity of the sarcomere during muscle contraction.^{[1][2]} MYOM2 is composed of immunoglobulin-like (Ig) and fibronectin type III (Fn) domains.^{[3][4]}

Q2: What are the known interaction partners of MYOM2?

MYOM2 is known to interact with several other sarcomeric proteins, forming a crucial network for muscle function. Its primary binding partners include:

- Myosin: MYOM2 binds to the light meromyosin (LMM) region of the myosin heavy chain.[5][6]
- Titin: It interacts with the C-terminal region of titin.[2][6][7]
- Muscle-type Creatine Kinase (MM-CK): MYOM2 is involved in anchoring MM-CK at the M-band, which is essential for efficient energy regeneration during muscle contraction.[8]

Troubleshooting Guide: MYOM2 Solubility Issues

Q1: My recombinant MYOM2 is precipitating after purification. What are the common causes and solutions?

Protein precipitation is a common issue, particularly for large, structural proteins like MYOM2. The primary causes often relate to suboptimal buffer conditions, high protein concentration, and improper storage.

Here is a summary of potential causes and troubleshooting strategies:

Potential Cause	Recommended Solution	Rationale
Suboptimal pH	Determine the isoelectric point (pI) of your MYOM2 construct. Adjust the buffer pH to be at least 1 unit away from the pI.	Proteins are least soluble at their pI where the net charge is zero, leading to aggregation.
Inappropriate Salt Concentration	Empirically test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl or KCl).	Salts can help to solubilize proteins by shielding surface charges, but excessively high concentrations can lead to "salting out".
High Protein Concentration	Work with lower protein concentrations during purification and storage. If high concentrations are necessary, add stabilizing excipients.	High concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.
Oxidation of Cysteine Residues	Add a reducing agent such as Dithiothreitol (DTT) or β -mercaptoethanol (BME) to all buffers.	MYOM2 contains cysteine residues that can form intermolecular disulfide bonds, leading to aggregation.
Improper Storage	Flash-freeze aliquots in liquid nitrogen and store at -80°C . Avoid repeated freeze-thaw cycles.	Slow freezing and repeated temperature fluctuations can denature the protein and promote aggregation.

Q2: I am observing the formation of inclusion bodies during the expression of recombinant MYOM2. How can I improve its solubility?

Inclusion bodies are dense aggregates of misfolded protein. Optimizing expression conditions is the first step to improve the yield of soluble protein.

Experimental Protocol: Optimizing MYOM2 Expression for Improved Solubility

- **Lower Expression Temperature:** After inducing protein expression, reduce the cultivation temperature to a range of 15-25°C. This slows down the rate of protein synthesis, allowing more time for proper folding.
- **Reduce Inducer Concentration:** Titrate the concentration of the inducing agent (e.g., IPTG for *E. coli* expression) to find the lowest concentration that still yields sufficient protein expression.
- **Utilize a Solubility-Enhancing Fusion Tag:** Express MYOM2 with a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can improve the overall solubility of the fusion protein.
- **Co-expression with Chaperones:** Co-express MYOM2 with molecular chaperones (e.g., GroEL/GroES) that can assist in its proper folding.

Q3: How can I solubilize MYOM2 from purified inclusion bodies?

If optimizing expression is not sufficient, MYOM2 can be purified from inclusion bodies and subsequently refolded.

Experimental Protocol: Solubilization and Refolding of MYOM2 from Inclusion Bodies

- **Inclusion Body Isolation and Washing:**
 - Lyse the cells using sonication or high-pressure homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 5 mM Imidazole).
 - Centrifuge the lysate to pellet the inclusion bodies.
 - Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membrane fragments. Repeat the wash step.
- **Solubilization:**
 - Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 20 mM

DTT).

- Incubate with gentle agitation for 1-2 hours at room temperature.
- Clarify the solubilized protein by centrifugation.
- Refolding:
 - Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM DTT) to a final protein concentration of 10-50 µg/mL. L-Arginine acts as an aggregation suppressor.
 - Incubate at 4°C for 12-24 hours with gentle stirring.
 - Concentrate the refolded protein using ultrafiltration.

Q4: What are some recommended buffer conditions for working with purified MYOM2?

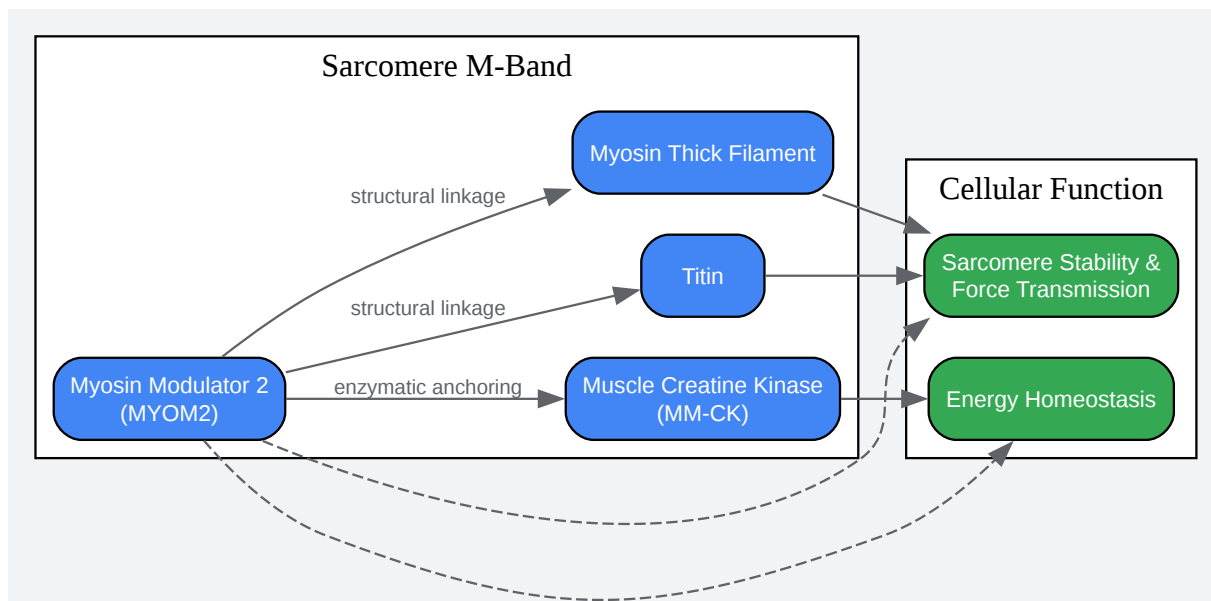
Based on protocols for myofilament proteins, the following buffer compositions can serve as a good starting point for MYOM2.

Buffer Type	Composition	Purpose
Lysis/Equilibration Buffer	6 M Urea, 50 mM NaH ₂ PO ₄ , 300 mM NaCl, 0.05% Tween 20, pH 8.0	For initial cell lysis and purification using affinity chromatography (e.g., His-tag). [9]
Low Salt Buffer (LSB)	100 mM KCl, 2 mM MgCl ₂ , 5 mM EGTA, 1 mM β-mercaptoethanol, pH 7.0	For washing myofibrils and initial protein extraction.[10]
High Salt Extraction Buffer	0.5 M KCl, 0.1 M K ₂ HPO ₄ , 10 mM EDTA, 1 mM DTT, pH 6.5	For extracting myomesin from muscle tissue.[10]
Final Dialysis/Storage Buffer	50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% Glycerol	A general-purpose buffer for storing purified, soluble MYOM2.

Signaling Pathway and Experimental Workflows

MYOM2 Interaction Network in the Sarcomere

The following diagram illustrates the key interactions of MYOM2 within the M-band of the sarcomere.

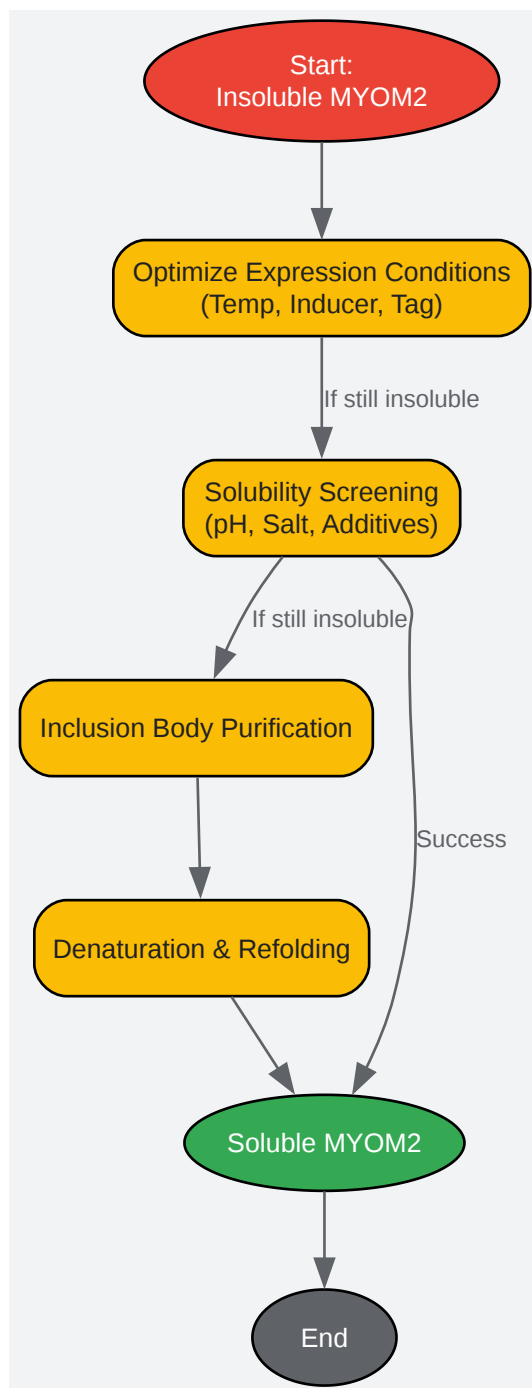


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Caption: MYOM2 interactions within the sarcomere M-band.

General Workflow for Troubleshooting MYOM2 Solubility

This workflow outlines a systematic approach to addressing solubility issues with recombinant MYOM2.



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Caption: A logical workflow for troubleshooting MYOM2 solubility.

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